1-(2-ethoxyphenyl)-4-(1-hexyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2-ethoxyphenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzodiazole core: This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions.
Attachment of the hexyl group: This step may involve alkylation reactions using hexyl halides in the presence of a base.
Formation of the pyrrolidin-2-one ring: This can be synthesized through the reaction of an appropriate amine with a suitable carbonyl compound under controlled conditions.
Introduction of the ethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyphenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-ethoxyphenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: can be compared with other benzodiazole derivatives such as:
Uniqueness
The uniqueness of 1-(2-ethoxyphenyl)-4-(1-hexyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H31N3O2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-4-(1-hexylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C25H31N3O2/c1-3-5-6-11-16-27-21-13-8-7-12-20(21)26-25(27)19-17-24(29)28(18-19)22-14-9-10-15-23(22)30-4-2/h7-10,12-15,19H,3-6,11,16-18H2,1-2H3 |
InChI Key |
IBRYXTLWIYIRDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OCC |
Origin of Product |
United States |
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